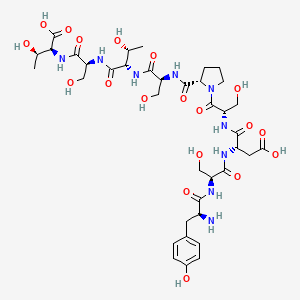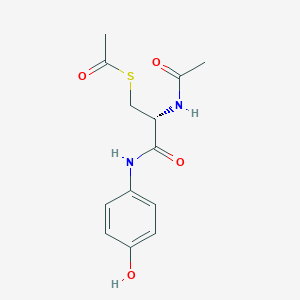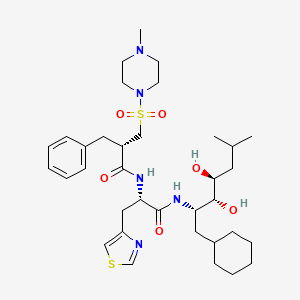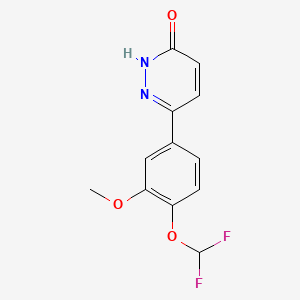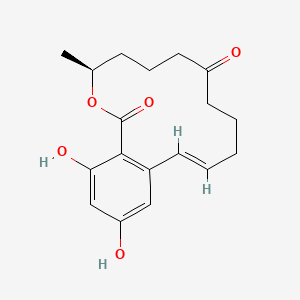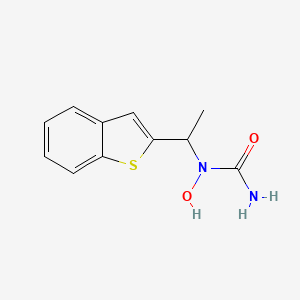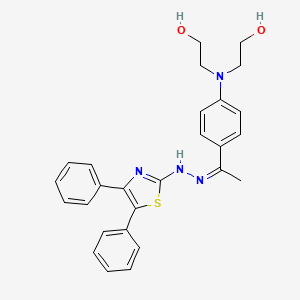![molecular formula C15H15NO4 B1683696 Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester CAS No. 140674-76-6](/img/structure/B1683696.png)
Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester
Overview
Description
AG957, also known as Tyrphostin AG957, is a tyrosine kinase inhibitor with significant anti-BCR/ABL tyrosine kinase activity. It is primarily used in scientific research to study its effects on chronic myelogenous leukemia (CML) cells. The compound has shown promise in inhibiting the p210 BCR/ABL kinase, which is responsible for most cases of CML .
Mechanism of Action
Target of Action
Tyrphostin AG957, also known as Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester, primarily targets the BCR/ABL tyrosine kinase . This kinase is a fusion protein resulting from a chromosomal translocation that is responsible for most cases of chronic myelogenous leukemia (CML) . The BCR/ABL kinase is constitutively active and initiates signaling through multiple pathways .
Mode of Action
Tyrphostin AG957 acts as a tyrosine kinase inhibitor . It inhibits the BCR/ABL tyrosine kinase activity, thereby disrupting the abnormal signaling caused by this fusion protein . The inhibition of BCR/ABL kinase activity by Tyrphostin AG957 is dose-dependent .
Biochemical Pathways
The BCR/ABL kinase initiates signaling through multiple pathways, including the ras/raf/mitogen-activated protein kinase pathway and the CBL/PI3k/Akt pathway . By inhibiting the BCR/ABL kinase, Tyrphostin AG957 disrupts these signaling pathways, leading to changes in cell behavior .
Pharmacokinetics
It’s known that the compound can be used in vitro to inhibit the bcr/abl kinase activity in a dose-dependent manner .
Result of Action
The inhibition of BCR/ABL kinase activity by Tyrphostin AG957 leads to a significant increase in adhesion of CML progenitor cells to stroma and integrin binding fragments of fibronectin . It also results in significant inhibition of CML progenitor cell proliferation following integrin engagement . In BCR/ABL expressing cells, Tyrphostin AG957 partially inhibits the phosphorylation of several proteins that are BCR/ABL PTK substrates and are involved in normal integrin signaling .
Action Environment
It’s known that the compound can be used in vitro to inhibit the bcr/abl kinase activity in a dose-dependent manner . The effect of Tyrphostin AG957 on cell behavior may be influenced by various factors, including the concentration of the compound, the presence of other signaling molecules, and the specific cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AG957 involves the condensation of p-amino benzoic acid with 2,6-dihydroxy benzaldehyde, followed by the reduction of the imino function with sodium cyanoborohydride . This method ensures the formation of the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for AG957 are not widely documented, the synthesis typically involves standard organic synthesis techniques, ensuring high yield and purity. The compound is often produced in small quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions
AG957 primarily undergoes inhibition reactions, particularly targeting the tyrosine kinase activity of the BCR/ABL fusion protein. It does not typically undergo oxidation, reduction, or substitution reactions in its active form .
Common Reagents and Conditions
The primary reagent used in the synthesis of AG957 is sodium cyanoborohydride, which is used for the reduction of the imino function. The reaction conditions typically involve standard laboratory settings with controlled temperatures and solvents like dimethyl sulfoxide (DMSO) .
Major Products Formed
The major product formed from the synthesis of AG957 is the compound itself, which is used in various research applications. No significant by-products are typically reported .
Scientific Research Applications
AG957 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Cancer Research: AG957 is extensively used to study its effects on chronic myelogenous leukemia cells.
Signal Transduction Studies: The compound is used to investigate the role of tyrosine kinases in cellular signaling pathways.
Drug Development: AG957 serves as a lead compound for the development of new tyrosine kinase inhibitors.
Comparison with Similar Compounds
AG957 is often compared with other tyrosine kinase inhibitors, such as AG490 and STI571 (Imatinib). While AG957 and STI571 both target the BCR/ABL kinase, STI571 is more potent and selective in inhibiting the p210 BCR/ABL-dependent phenotype . AG490, on the other hand, is an inhibitor of the Janus kinase 2 (JAK2) and shows different inhibitory effects compared to AG957 . Another similar compound is NSC 680410, the adamantyl ester of AG957, which has shown greater antiproliferative effects against BCR/ABL-positive leukemia cells .
List of Similar Compounds
- AG490
- STI571 (Imatinib)
- NSC 680410
AG957 stands out due to its specific inhibition of the BCR/ABL kinase and its role in inducing apoptosis in leukemia cells, making it a unique and valuable compound in cancer research .
Properties
IUPAC Name |
methyl 4-[(2,5-dihydroxyphenyl)methylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-20-15(19)10-2-4-12(5-3-10)16-9-11-8-13(17)6-7-14(11)18/h2-8,16-18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFREBZMBNRGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274352 | |
| Record name | Methyl 4-{[(2,5-dihydroxyphenyl)methyl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140674-76-6 | |
| Record name | MLS002701581 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=654705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-{[(2,5-dihydroxyphenyl)methyl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one](/img/structure/B1683613.png)

![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B1683615.png)
